1-Phenylpiperidin-4-one hydrochloride
Overview
Description
1-Phenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with a phenyl group and a ketone functional group .
Chemical Reactions Analysis
Piperidine derivatives, including 1-Phenylpiperidin-4-one, can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 211.69 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Neurological Research
1-Phenylpiperidin-4-one hydrochloride has been implicated in neurological studies. For instance, a derivative of this compound, 4-propyloxy-4-phenyl-N-methylpiperidine, was found to induce parkinsonism in a young individual. This syndrome persisted for an extended period and responded to dopamine receptor-stimulating drugs, suggesting potential utility in exploring neurological pathways and disorders (Davis et al., 1979).
Metabolic and Genetic Disorders
Research has also focused on the treatment of metabolic and genetic disorders using related compounds. Sapropterin dihydrochloride, a synthetic form of 6R-tetrahydrobiopterin (BH4), is an approved drug for the treatment of BH4-responsive phenylketonuria (PKU). Studies have shown long-term benefits of BH4/sapropterin in improving metabolic control and patient-related outcomes, indicating the potential therapeutic significance of related compounds (Keil et al., 2013).
Environmental Toxicology
In environmental toxicology, compounds like hydroxylated polychlorinated biphenyls (OH-PCBs), which share structural similarities with this compound, have been studied for their effects on neurodevelopment and health. Investigations into prenatal exposure to OH-PCBs and subsequent neurodevelopment in children have highlighted the potential risks and biological impacts of such compounds (Park et al., 2009).
Pharmacokinetics and Therapeutics
Pharmacokinetic studies have been conducted on structurally related compounds to understand their absorption, distribution, metabolism, and excretion, which are crucial for drug development and therapeutic applications. For example, the kinetics of 4-aminopyridine hydrochloride and its potential therapeutic implications have been explored in human subjects (Evenhuis et al., 1981).
Enzymatic Activity and Medical Diagnostics
Compounds structurally related to this compound have also been used in medical diagnostics and studies involving enzymatic activity. For instance, N-[11C]Methylpiperidin-4-yl propionate has been utilized in positron emission tomography (PET) studies to estimate relative acetylcholinesterase activity, offering insights into enzymatic functions and potential applications in neurological diagnostics (Koeppe et al., 1999).
Safety and Hazards
Future Directions
Piperidines, including 1-Phenylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 1-phenylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives have various pharmacological applications . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
1-Phenylpiperidin-4-one is a synthetic molecule that is used as an antiviral drug. It has been shown in vivo and in vitro against viruses such as HIV, influenza A virus, and herpes simplex virus type I. 1-Phenylpiperidin-4-one has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis .
Action Environment
The action environment of this compound involves avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
1-Phenylpiperidin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It achieves this by binding to viral nucleic acids with high affinity, thereby blocking their synthesis . This compound interacts with viral enzymes and proteins, preventing the release of progeny virions from infected cells . The high-affinity binding to nucleic acids is crucial for its antiviral activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting viral replication within infected cells, thereby preventing the spread of the virus . This compound impacts cell signaling pathways by interfering with the synthesis of viral nucleic acids, which is essential for viral replication. Additionally, it may affect gene expression and cellular metabolism by altering the normal functioning of infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to piperidone, the active form. This active form binds to viral nucleic acids, inhibiting their synthesis and preventing viral replication . The compound’s high-affinity binding to nucleic acids is a key factor in its antiviral activity. Furthermore, it may inhibit or activate specific enzymes involved in viral replication, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting viral replication over extended periods, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and dose-response relationships are crucial for understanding its safety and efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its conversion to the active form, piperidone . This conversion is essential for its antiviral activity. The compound interacts with various enzymes and cofactors during its metabolism, which may influence its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its antiviral activity. The compound is transported across cell membranes and distributed to infected cells, where it exerts its effects . It may interact with specific transporters or binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for its antiviral efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles within infected cells, where it binds to viral nucleic acids and inhibits their synthesis . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, enhancing its antiviral activity .
properties
IUPAC Name |
1-phenylpiperidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBZLGYRSNAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657266 | |
Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6328-93-4 | |
Record name | 6328-93-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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